molecular formula C21H34O4 B107582 Carboprostacyclin CAS No. 69552-46-1

Carboprostacyclin

Numéro de catalogue: B107582
Numéro CAS: 69552-46-1
Poids moléculaire: 350.5 g/mol
Clé InChI: XZFRIPGNUQRGPI-GRIBHNIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Contextualization within Prostacyclin Analog Development

The discovery of prostacyclin (PGI2) in 1976 was a landmark in cardiovascular research, revealing a potent endogenous inhibitor of platelet aggregation and a powerful vasodilator. wikipedia.org However, the therapeutic and research potential of PGI2 was significantly hampered by its chemical instability, with a very short half-life in physiological solutions. wikipedia.org This instability presented a major challenge for both in vitro experiments and potential clinical applications. wikipedia.org

To overcome this limitation, an intensive effort was launched by researchers to synthesize chemically stable analogs of PGI2. wikipedia.orgersnet.org This led to the development of a wide array of synthetic prostanoids, including epoprostenol (a synthetic form of PGI2), iloprost, beraprost, and treprostinil. ersnet.orgajmc.comfrontiersin.org Carboprostacyclin emerged from this wave of synthetic innovation as a key research compound. Its defining feature is the replacement of the oxygen atom in the enol-ether linkage of the PGI2 molecule with a methylene group, forming a carbocyclic ring system. This structural modification confers significant chemical stability while retaining the core biological activities of the parent compound.

Historical Perspectives on Synthetic Prostacyclin Analogs for Research Applications

The primary goal in the early development of synthetic prostacyclin analogs was to create molecules that mimicked the biological actions of PGI2 but were stable enough for systematic investigation. wikipedia.org These analogs became invaluable tools for elucidating the mechanisms of action of prostacyclin and its role in various physiological and pathophysiological processes. Early research with these stable analogs helped to characterize the prostacyclin (IP) receptor and its signaling pathways. ersnet.org

Analogs like iloprost and cicaprost were instrumental in early studies of prostanoid receptors, with cicaprost being noted for its high specificity for the IP receptor. ersnet.org The development of these compounds allowed for more controlled and reproducible experiments in areas such as platelet biology, vascular smooth muscle function, and inflammation. This compound, with its robust stability, was particularly useful in a variety of research settings, from studies on platelet aggregation to its effects on cell differentiation. ahajournals.orge-dmj.org The availability of these synthetic analogs paved the way for a deeper understanding of the prostanoid system and its potential as a therapeutic target.

Propriétés

Numéro CAS

69552-46-1

Formule moléculaire

C21H34O4

Poids moléculaire

350.5 g/mol

Nom IUPAC

(5E)-5-[(3aR,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m1/s1

Clé InChI

XZFRIPGNUQRGPI-GRIBHNIZSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

SMILES isomérique

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1C/C(=C/CCCC(=O)O)/C2)O)O

SMILES canonique

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Apparence

Assay:≥99%A crystalline solid

Pictogrammes

Irritant

Synonymes

(5E)-6a-carba-prostaglandin I2
6,9-methano PGI2
6,9-methano-PGI2
6,9-methanoprostaglandin I2
6a-carba-PGI2
9alpha-deoxy-9alpha-methylene-PGI2
carba PGX
carba-prostacyclin
carbacyclin
carbacycline
carbaprostacyclin
carboprostacyclin
carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer
carboprostacyclin, monosodium salt

Origine du produit

United States

Chemical and Physical Properties of Carboprostacyclin

Carboprostacyclin, also known by its synonym carbacyclin, possesses a unique chemical structure that underpins its stability and biological activity. Its systematic IUPAC name is 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid. researchgate.net

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
CAS Number69552-46-1
XLogP3-AA3.2
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count10
Exact Mass350.24570956 Da
Topological Polar Surface Area77.8 Ų
Heavy Atom Count25
Complexity482

(Data sourced from PubChem CID: 2552) researchgate.net

Chemical Synthesis of Carboprostacyclin

The total synthesis of Carboprostacyclin has been accomplished through various routes, with a notable method starting from cis-bicyclo[3.3.0]octane-3,7-dione. wikipedia.org A representative synthetic pathway involves the following key transformations:

Ketalization: The starting material, cis-bicyclo[3.3.0]octane-3,7-dione, undergoes ketalization to protect one of the ketone groups. acs.org

Carboxylation: The monoketal is then carboxylated to introduce a necessary carbon chain. acs.org

Reduction: The remaining ketone group is reduced to a hydroxyl group. acs.org

Side-Chain Introduction: The characteristic omega side-chain of the prostacyclin molecule is introduced through a series of reactions, often involving Wittig-type olefination to form the double bond.

Deprotection: Finally, the protecting groups are removed to yield this compound. acs.org

This synthetic approach allows for the stereocontrolled construction of the complex this compound molecule.

Structure-activity Relationship Sar Studies of Carboprostacyclin and Its Analogs

Elucidation of Structural Determinants for IP Receptor Affinity

The affinity of carboprostacyclin and its analogs for the IP receptor is governed by specific structural features. The core carbocyclic ring, which replaces the unstable enol-ether structure of prostacyclin, is a fundamental determinant of its stability and activity. scbt.com The stereochemistry of the molecule, including the orientation of the carboxyl group and the hydroxyl groups at positions 11 and 15, is crucial for high-affinity binding and potent agonistic activity at the IP receptor. knu.edu.af

Recent cryo-electron microscopy (cryo-EM) structures of the human IP receptor in complex with agonists have provided unprecedented insight into the molecular determinants of ligand recognition. nih.govnih.gov These studies have revealed the specific amino acid residues within the receptor's binding pocket that interact with the key functional groups of the agonists. For instance, a conserved arginine in transmembrane domain VII is thought to interact with the terminal carboxylate of prostaglandins, a key interaction for anchoring the ligand in the binding pocket. researchgate.net The distinct binding modes of different agonists, such as treprostinil and the non-prostanoid MRE-269, highlight how variations in ligand structure can lead to differences in receptor affinity and selectivity. nih.govnih.gov

The following table summarizes the key structural features of this compound and their importance for IP receptor affinity:

Structural FeatureImportance for IP Receptor Affinity
Carbocyclic Ring Confers chemical stability compared to the native prostacyclin. scbt.com
1-Carboxyl Group Essential for anchoring the ligand to the receptor, likely through interaction with a conserved arginine residue. knu.edu.afresearchgate.net
11-Hydroxyl Group Plays a significant role in agonist potency. knu.edu.af
15-Hydroxyl Group Crucial for high agonist potency at the IP receptor. knu.edu.af
Stereochemistry The specific spatial arrangement of functional groups is critical for optimal receptor binding. knu.edu.af

Impact of Side Chain Modifications on Biological Activity

Modifications to the two side chains of the this compound molecule, the α-chain (containing the carboxyl group) and the ω-chain (containing the terminal alkyl group), have profound effects on biological activity.

Research has shown that substitutions on the α-chain can influence the molecule's interaction with the receptor. slideshare.net Similarly, modifications to the ω-chain have been extensively explored to improve potency and selectivity. For example, the introduction of different substituents can alter the lipophilicity and conformational flexibility of the side chain, thereby affecting how it fits into the receptor's binding pocket. nih.gov The length and composition of the ω-chain can also impact the metabolic stability of the compound. ahajournals.org

The development of analogs with modified side chains has been a key strategy in the design of new IP receptor agonists. For instance, the introduction of a tertiary amine in the side chain can maximize activity, and incorporating the terminal nitrogen into a heterocyclic ring has been shown to boost potency in some classes of receptor antagonists. firsthope.co.in While not directly this compound, these principles of side-chain modification are broadly applicable in drug design.

The table below illustrates the effects of various side-chain modifications on the biological activity of prostacyclin analogs:

Modification TypeEffect on Biological Activity
α-Chain Substitution Can modulate receptor interaction and potency. slideshare.net
ω-Chain Modification Affects potency, selectivity, and metabolic stability. nih.govahajournals.org
Incorporation of Heterocycles Can enhance binding affinity and potency. firsthope.co.in

Conformational Analysis and Receptor Recognition

The three-dimensional conformation of this compound and its analogs is a critical factor in their ability to recognize and activate the IP receptor. The binding of a ligand to a G protein-coupled receptor (GPCR) like the IP receptor is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov

Two primary models describe this process: "induced fit," where the ligand's binding induces a conformational change in the receptor, and "conformational selection," where the receptor exists in an ensemble of conformations, and the ligand selectively binds to and stabilizes an active conformation. plos.orgplos.org It is now widely believed that molecular recognition often involves a hybrid of these mechanisms. plos.org

For this compound analogs, their inherent flexibility allows them to adopt various conformations. The biologically active conformation is the one that best complements the binding site of the IP receptor in its activated state. Conformational analysis, often aided by computational methods, seeks to identify this preferred conformation. Understanding the conformational requirements for receptor activation is essential for designing novel agonists with improved efficacy. The binding of an agonist induces or stabilizes a specific receptor conformation that facilitates its coupling to G proteins, leading to downstream signaling. nih.govnih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the study of SAR for this compound and its analogs. nih.gov These methods can be broadly categorized as ligand-based and structure-based approaches. nih.gov

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed when the three-dimensional structure of the receptor is unknown. frontiersin.org These methods build a model that correlates the chemical structures of a series of compounds with their biological activities. This can help in predicting the activity of new, unsynthesized analogs.

Structure-based methods, which have become more prevalent with the availability of receptor structures, involve molecular docking and molecular dynamics (MD) simulations. nih.govfrontiersin.org Molecular docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the dynamic interactions between the ligand and the receptor over time. nih.gov These techniques allow researchers to visualize the binding mode of this compound analogs at an atomic level and to understand the energetic contributions of different interactions. This knowledge is invaluable for the rational design of new molecules with enhanced affinity and selectivity. nih.gov

The following table outlines the key computational approaches used in the SAR elucidation of this compound analogs:

Computational ApproachDescriptionApplication in this compound SAR
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structures with biological activities to predict the activity of new compounds. frontiersin.orgsilicos-it.beUsed to guide the design of new analogs with improved potency when the receptor structure is not available.
Molecular Docking Predicts the binding orientation of a ligand within the receptor's active site. nih.govHelps to visualize and understand the binding mode of this compound analogs to the IP receptor.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to study the dynamic interactions between a ligand and a receptor.Provides insights into the conformational changes and stability of the ligand-receptor complex.
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups required for biological activity.Creates a template for designing new molecules with the desired activity profile.

Preclinical Pharmacological Investigations of Carboprostacyclin

In Vitro Cellular and Biochemical Studies

In vitro research provides a foundational understanding of a compound's mechanism of action at the cellular and molecular level, isolated from the complex interactions of a whole organism.

Carboprostacyclin has been identified as a potent effector of adipose cell differentiation. semanticscholar.orgnih.gov In studies using the Ob1771 pre-adipose cell line, this compound was shown to be an efficient activator of cyclic AMP (cAMP) production and could effectively mimic the adipogenic (fat cell-forming) effect of arachidonic acid. nih.gov Its activity in promoting differentiation was found to be significantly more potent and efficient than other agents that increase cAMP levels, such as isoproterenol and forskolin. semanticscholar.org

Further research revealed that this compound's role in adipogenesis is uniquely dual-faceted. semanticscholar.org Besides activating the adenyl cyclase-cAMP pathway, it also induces a transient increase in intracellular free calcium. semanticscholar.org This dual-signal capability, mediated through a single class of PGI2 receptor, is believed to be synergistic, giving prostacyclin a specific and key role in the differentiation of adipose precursor cells. semanticscholar.org This effect was not limited to mouse cell lines; this compound also enhanced the proliferation and terminal differentiation of adipose precursor cells from both rat and human tissues in primary culture. nih.gov The adipogenic effect of this compound could be further potentiated by prostaglandin F2 alpha, another metabolite of arachidonic acid. nih.gov

Comparative Efficacy of Adipogenic Agents
CompoundPrimary MechanismAdipogenic Efficacy (Relative to this compound)Reference
This compoundIncreases cAMP and intracellular CalciumHigh semanticscholar.org
IsoproterenolIncreases cAMPLower semanticscholar.org
ForskolinIncreases cAMPLower semanticscholar.org
8-bromo-cAMPIncreases cAMPLower semanticscholar.org

This compound has demonstrated significant inhibitory effects on the movement of fibroblasts, a critical process in wound healing and tissue repair. physiology.orgjst.go.jp In studies utilizing a blind well chamber technique with human fetal lung fibroblasts (HFL-1), this compound at a concentration of 10⁻⁶ M inhibited chemotaxis (directed migration) toward both human plasma fibronectin and platelet-derived growth factor (PDGF)-BB. physiology.orgjst.go.jp The inhibition was substantial, reaching 58.0% for fibronectin and 48.7% for PDGF-BB. jst.go.jp

A detailed checkerboard analysis confirmed that this compound inhibits both directed migration (chemotaxis) and undirected migration (chemokinesis). physiology.orgjst.go.jp This inhibitory effect was found to be concentration-dependent. physiology.orgjst.go.jp The mechanism appears to be mediated through the cAMP-protein kinase A (PKA) pathway, as the effect was blocked by the PKA inhibitor KT-5720. physiology.orgjst.go.jp Other prostacyclin analogs, such as ciprostene and dehydro-15-cyclohexyl carbaprostacyclin, also significantly inhibited fibroblast migration, supporting the role of PGI2 signaling in this process. physiology.orgjst.go.jp These findings suggest that prostacyclin analogs like this compound may help regulate fibroblast accumulation in tissue repair and remodeling. jst.go.jp

Prostacyclin analogs have been investigated for their ability to modulate the production of Vascular Endothelial Growth Factor (VEGF) by fibroblasts, suggesting a signaling network between mesenchymal and vascular cells. nih.gov A study was conducted to assess the ability of three prostacyclin analogs, including this compound, to alter VEGF release from human lung fibroblasts cultured on plastic supports and in three-dimensional collagen gels. nih.gov While the study reported that the analogs iloprost and beraprost significantly stimulated VEGF mRNA levels and protein release in a concentration-dependent manner, specific quantitative data for this compound's effect were not detailed in the abstract. nih.gov The stimulatory effect observed with the other analogs was mediated by the cAMP-PKA signaling pathway. nih.gov This line of research suggests that prostacyclin analogs have the potential to influence the maintenance of pulmonary microvasculature by controlling VEGF production from lung fibroblasts. nih.gov

A primary and well-characterized effect of this compound is the inhibition of platelet aggregation. ersnet.orgnih.gov In in vitro studies using human platelets, this compound was found to be a potent inhibitor of ADP-induced aggregation, although it is less potent than its parent compound, prostacyclin (PGI2). ersnet.org Specifically, this compound was determined to be 25 times weaker than PGI2 in inhibiting the aggregation of human platelets. ersnet.org Similarly, it was 12.5 times weaker than PGI2 against ADP-induced aggregation in baboon platelets. ersnet.org Another stable this compound analogue, ZK 36374, also demonstrated potent anti-platelet aggregating activity in vitro in both human and baboon platelets. nih.gov

Relative Potency of this compound in Platelet Aggregation Inhibition (In Vitro)
SpeciesInducing AgentThis compound Potency (vs. PGI2)Reference
HumanADP25x Weaker ersnet.org
BaboonADP12.5x Weaker ersnet.org

This compound has been shown to exert anti-apoptotic effects in specific cell types. nih.gov In a study on human umbilical vein endothelial cells (HUVECs), this compound suppressed apoptosis induced by hydrogen peroxide in a concentration- and time-dependent manner. nih.gov The mechanism involves the preservation of the X-linked inhibitor of apoptosis protein (XIAP) from degradation. nih.gov this compound was found to inhibit the ubiquitination of XIAP, thereby maintaining its protein levels and protecting the endothelial cells from oxidant-induced apoptosis. nih.gov This protective action was linked to the Ras/MEK-1/ERK signaling pathway. nih.gov

However, its anti-apoptotic effect is not universal across all cell types or stimuli. In a model of neuronal apoptosis induced by sciatic nerve injury in rats, this compound, an IP receptor agonist, was not effective at preventing the morphological changes and DNA fragmentation associated with apoptosis, whereas a prostaglandin E (EP) receptor agonist was effective. nih.gov In studies related to renal pathophysiology, it was noted that this compound did not affect cellular proliferation or thymidine incorporation, suggesting a lack of direct influence on the cell cycle in that context. researchgate.net

Investigations using isolated cardiac myocytes have revealed a protective role for this compound against oxidative stress. physiology.orgresearchgate.net A study using freshly isolated adult rat myocytes demonstrated that this compound significantly improved cell survival during exposure to hydrogen peroxide. physiology.orgresearchgate.net This protective effect was not replicated by IP-selective agonists, indicating a mechanism distinct from the traditional prostacyclin IP receptor pathway. physiology.orgresearchgate.net

The research demonstrated that PGI2 analogs like this compound protect cardiac myocytes from oxidative damage primarily through the activation of the EP3 prostanoid receptor. physiology.orgresearchgate.net The activation of these EP3 receptors subsequently "primes" the opening of mitochondrial ATP-sensitive potassium (KATP) channels, a mechanism shown to be essential for the observed cardioprotection. physiology.orgresearchgate.net This effect was abrogated by pretreatment with KATP channel blockers, confirming the pathway's importance. physiology.org

Influence on Apoptotic Pathways and Cell Cycle Regulation

In Vivo Mechanistic Studies in Animal Models

In vivo research using animal models has been instrumental in characterizing the multifaceted pharmacological profile of this compound. These studies have spanned various species, including rats, rabbits, dogs, and pigs, to assess its effects on ischemia-reperfusion injury, fibrosis, vascular function, thrombosis, and organ preservation.

Assessment in Models of Ischemia-Reperfusion Injury

This compound has been evaluated in animal models of ischemia-reperfusion (I/R) injury, a condition characterized by tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. nih.govmdpi.com These models are crucial for understanding how therapeutic agents might mitigate the damage from events like heart attacks or strokes. nih.gov

In a study involving mouse hearts, the role of cyclooxygenase (COX) enzymes and their products, like prostaglandins, in the response to ischemia was investigated. While the study did not show a direct protective effect of this compound on the post-ischemic recovery of left ventricular developed pressure (LVDP) in COX-1 or COX-2 knockout mice, it highlighted the complex interplay of these pathways in the ischemic heart. researchgate.net Hearts from mice lacking the COX-2 enzyme exhibited an increased ischemic contracture, a finding that underscores the intricate role of prostanoids in the heart's response to ischemic stress. researchgate.net

Animal models of I/R injury are diverse, ranging from cardiac and limb models to renal models. nih.govmdpi.comcordynamics.comgubra.dk For instance, in rats, hindlimb I/R injury can be induced non-invasively using a pneumatic cuff or invasively through arterial ligation. mdpi.com These models allow for the assessment of functional recovery and the measurement of biomarkers like creatine kinase and inflammatory markers. mdpi.com The choice of animal model, such as the Sprague Dawley rat, is often based on physiological similarities to humans, including muscle group composition and tissue tolerance to ischemia. mdpi.com

Table 1: Animal Models of Ischemia-Reperfusion Injury

Model Type Species Used Key Features
Cardiac I/R Mice, Rats, Rabbits, Dogs, Swine, Sheep Involves temporary occlusion of a coronary artery to mimic myocardial infarction. nih.govcordynamics.com
Hindlimb I/R Rats, Mice, Rabbits, Pigs Induced by methods like tourniquet application or arterial ligation to study peripheral tissue damage. mdpi.com
Renal I/R Mice Bilateral ischemia is induced to model acute kidney injury. gubra.dk

Investigations in Models of Fibrosis

The potential of this compound and related compounds in modulating fibrotic processes has been an area of interest. Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ dysfunction and failure. oncodesign-services.com Animal models are essential for studying the pathogenesis of fibrotic diseases and for testing the efficacy of anti-fibrotic therapies. oncodesign-services.comnih.govnih.gov

One of the most common models used to study pulmonary fibrosis is the administration of bleomycin to rodents, which induces lung injury and subsequent fibrosis. oncodesign-services.comfrontiersin.org This model allows for the evaluation of therapeutic interventions by assessing parameters like lung function, histology, and molecular markers of fibrosis. oncodesign-services.com While direct studies of this compound in this specific model are not detailed in the provided context, the investigation of fibroblast activation inhibitors in heart failure models points to the therapeutic potential of targeting pathways that this compound might influence. researchgate.net In a mouse model of heart failure induced by transverse aortic constriction (TAC), which leads to cardiac fibrosis, the inhibition of fibroblast activation was shown to improve left ventricular function. researchgate.net

Mouse models are also extensively used to study liver fibrosis, with induction methods ranging from diet-induced metabolic dysfunction to hepatotoxin administration. These models are crucial for understanding the mechanisms of fibrosis regression.

Table 2: Common Animal Models of Fibrosis

Organ Model Induction Method Species Key Pathological Features
Lung Bleomycin administration, Asbestos exposure Mice, Rats, Hamsters, Dogs, Primates Inflammation, alveolar epithelial cell injury, fibroblast proliferation, collagen deposition. nih.govfrontiersin.org
Heart Transverse Aortic Constriction (TAC), Myocardial Infarction Mice Pressure overload, cardiac remodeling, fibroblast activation, extracellular matrix deposition. researchgate.net
Liver High-fat diet, Hepatotoxins (e.g., Carbon tetrachloride) Mice Steatohepatitis, inflammation, periportal and perisinusoidal fibrosis.

Impact on Vascular Homeostasis and Blood Flow Regulation in Experimental Systems

This compound, as a prostacyclin analog, is known to have significant effects on the vascular system. nih.govknu.edu.af In vivo studies in anesthetized rats have demonstrated its ability to reduce systemic blood pressure. nih.gov This hypotensive effect is a characteristic feature of prostacyclin and its analogs, contributing to their role in regulating blood flow. knu.edu.af

The regulation of vascular homeostasis is a complex process involving neural, endocrine, and autoregulatory mechanisms that ensure adequate blood distribution to tissues based on their metabolic needs. lumenlearning.comlsuhsc.edu During exercise, for instance, blood flow is redirected to skeletal muscles, the heart, and the lungs. lumenlearning.com Vasoactive compounds play a crucial role in this process by modifying systemic vascular resistance. geekymedics.com this compound's vasodilatory properties position it as a modulator of vascular tone and blood flow. nih.govknu.edu.af The renin-angiotensin-aldosterone system (RAAS) is a key hormonal cascade that regulates blood pressure and volume, and its interplay with vasoactive substances like prostacyclins is an important area of physiological research. geekymedics.com

Experimental systems to study vascular homeostasis often involve the direct measurement of blood pressure and flow in response to administered compounds. nih.gov The ability of this compound to lower blood pressure in rats provides a clear indication of its potent effects on the vascular system. nih.gov

Evaluation of Thromboembolic Processes in Experimental Models

A primary and well-studied effect of this compound is its potent inhibition of platelet aggregation, a key process in thrombosis. nih.govcaymanchem.comahajournals.orgnih.gov Various animal models have been employed to evaluate its anti-thrombotic potential.

In rabbits and dogs, infusions of this compound were shown to inhibit ex vivo platelet aggregation. caymanchem.com Similarly, in calves, infusion of this compound inhibited the ex vivo platelet response to adenosine diphosphate (ADP). nih.gov Studies in guinea pigs, using a model where pulmonary accumulation of indium-labeled platelets is measured after ADP infusion, also demonstrated the anti-aggregating activity of this compound. ahajournals.org

Experimental models of venous thromboembolism (VTE) are critical for studying the pathogenesis of deep vein thrombosis (DVT) and pulmonary embolism (PE) and for evaluating new therapies. nih.govnih.govmdpi.com These models can be induced in animals like rats and pigs through methods such as venous stasis, vessel ligation, or the application of pro-thrombotic agents like ferric chloride. nih.govmdpi.com For example, a porcine model has been developed where a thrombus is formed in the femoral vein and then released to induce a pulmonary embolism, allowing for the in vivo study of the entire thromboembolic process. mdpi.com

Table 3: Experimental Models for Evaluating Thromboembolic Processes

Model Species Method Endpoint Measured
Ex vivo Platelet Aggregation Rabbits, Dogs, Calves Infusion of this compound followed by blood collection and in vitro aggregation assay. Inhibition of platelet aggregation in response to agonists like ADP. caymanchem.comnih.gov
In vivo Platelet Accumulation Guinea Pig Infusion of ADP to induce platelet aggregation and measurement of radiolabeled platelet accumulation in the lungs. Reduction in pulmonary platelet accumulation. ahajournals.org
Venous Thrombosis Rat Ferric chloride-induced vessel injury or venous stasis. nih.gov Thrombus size and resolution. nih.gov
Venous Thromboembolism Pig In vivo thrombus formation in the femoral vein followed by release to induce pulmonary embolism. mdpi.com Confirmation of DVT and PE via imaging and autopsy. mdpi.com

Role in Organ Preservation Studies in Animal Transplants

The use of animal models is fundamental in developing and evaluating new technologies and solutions for organ preservation prior to transplantation. fda.govleeds.ac.uk The goal is to improve the viability and function of organs that are stored before being transplanted into a recipient. leeds.ac.uk While direct studies citing the use of this compound in organ preservation solutions for animal transplants were not found in the provided search results, its known cytoprotective and vasodilatory properties suggest a potential role.

Animal transplant models, often using pigs due to anatomical and physiological similarities to humans, are employed to test the efficacy of preservation solutions. leeds.ac.ukprocope-medicals.com For instance, a study in pigs aimed to determine if a novel solution, LS-A, could better preserve abdominal organs like the liver and kidney compared to the standard University of Wisconsin (UW) solution during static cold storage. leeds.ac.uk To reduce the number of animals used, researchers can utilize ex vivo perfusion rigs that mimic transplantation by reperfusing the organs outside the body. leeds.ac.uk

The field of xenotransplantation, the transplantation of organs from animals (primarily genetically modified pigs) to humans, is also rapidly advancing and relies heavily on animal models for preclinical testing. procope-medicals.comrmmj.org.ilunderstandinganimalresearch.org.uk The success of these procedures depends on overcoming immune rejection and ensuring the preserved organ functions properly post-transplant. procope-medicals.com The development of effective organ preservation techniques is a critical component of this research. understandinganimalresearch.org.uk

Q & A

Q. What experimental models are most appropriate for studying Carboprostacyclin’s role in implantation and decidualization?

Methodological Answer: Utilize transgenic mouse models (e.g., COX-2 knockouts) to investigate this compound’s rescue effects on implantation failure. Administer this compound or PPARβ/δ agonists (e.g., L-165041) post-coitum and quantify implantation sites via histology. Include controls treated with vehicle or alternative prostaglandins. Measure PPARβ/δ and COX-2 expression at implantation sites using immunohistochemistry or qPCR .

Q. How does this compound inhibit platelet aggregation, and what assays validate this activity?

Methodological Answer: Conduct in vitro platelet-rich plasma (PRP) assays with ADP-induced aggregation. Compare this compound’s IC50 to analogues like Ataprost (ONO 41483), which exhibits 2.6-fold higher potency. Validate findings using in vivo models (e.g., oral administration in humans) with serial blood sampling to monitor aggregation inhibition via light transmission aggregometry .

Q. What molecular pathways underlie this compound’s interaction with PPARγ/δ?

Methodological Answer: Perform ligand-binding assays (e.g., fluorescence polarization) to confirm this compound’s affinity for PPARγ/δ. Use siRNA knockdown in endometrial stromal cells to assess downstream effects on COX-2, IL-6, and IL-8 expression. Pair with chromatin immunoprecipitation (ChIP) to identify PPAR-responsive promoters regulated by this compound .

Q. How should researchers design dose-response studies for this compound in vascular permeability assays?

Methodological Answer: Employ a murine model of vascular leakage (e.g., Evans blue dye extravasation). Test escalating doses of this compound (1–100 nM) and measure permeability changes. Include a PPARβ/δ antagonist (e.g, GSK0660) to confirm pathway specificity. Analyze data using nonlinear regression to calculate EC50 values .

Q. What are the critical controls for validating this compound’s purity and stability in experimental setups?

Methodological Answer: Use HPLC with UV detection (λ = 210 nm) and compare retention times to reference standards. Assess stability in buffer solutions (pH 7.4) under varying temperatures (4°C vs. 37°C) over 24 hours. Include mass spectrometry to confirm molecular integrity post-incubation .

Advanced Research Questions

Q. How can contradictory findings on PPARγ-mediated anti-inflammatory effects of this compound be resolved?

Methodological Answer: Conduct tissue-specific knockout studies (e.g., PPARγ floxed mice) to isolate this compound’s effects in endometrial vs. cardiac cells. Compare cytokine profiles (IL-6, IL-8) using multiplex ELISA. Perform transcriptomic analysis (RNA-seq) to identify PPARγ-independent pathways activated by this compound .

Q. What strategies optimize this compound’s bioavailability in oral formulations for chronic studies?

Methodological Answer: Synthesize prodrug analogues (e.g., ester derivatives) to enhance intestinal absorption. Use Caco-2 cell monolayers to measure permeability (Papp values). Validate in vivo pharmacokinetics in rodents via LC-MS/MS plasma profiling. Compare area under the curve (AUC) of parent drug vs. metabolites .

Q. How do researchers reconcile discrepancies in this compound’s efficacy across species (e.g., murine vs. human platelets)?

Methodological Answer: Perform cross-species PRP assays with human and murine samples under identical conditions (e.g., ADP concentration, incubation time). Analyze receptor isoform expression (e.g., IP receptor splice variants) via Western blot. Use computational docking to predict species-specific binding affinities .

Q. What computational tools predict this compound’s off-target interactions with other nuclear receptors?

Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) against PPARα, LXR, and FXR receptors. Validate predictions with competitive binding assays using tritiated ligands (e.g., ³H-Rosiglitazone for PPARγ). Correlate findings with functional reporter gene assays (e.g., luciferase-based PPAR transactivation) .

Q. How should longitudinal studies account for this compound’s metabolic degradation in chronic disease models?

Methodological Answer: Monitor plasma and tissue levels of this compound and its major metabolites (e.g., 15-keto derivatives) using tandem mass spectrometry. Integrate physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens. Include urinary metabolite profiling to assess renal clearance dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboprostacyclin
Reactant of Route 2
Carboprostacyclin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.